molecular formula C18H18N4O B12940433 4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide CAS No. 917763-79-2

4-[(1H-Benzimidazol-2-yl)amino]-N-(cyclopropylmethyl)benzamide

Cat. No.: B12940433
CAS No.: 917763-79-2
M. Wt: 306.4 g/mol
InChI Key: CHAOSFHPUBIOCH-UHFFFAOYSA-N
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Description

4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require the presence of a catalyst or a base, such as palladium on carbon (Pd/C) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzimidazole core, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and proteins, thereby modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making the compound useful in the treatment of diseases such as cancer and infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(cyclopropylmethyl)benzamide apart from these similar compounds is its unique structure, which allows it to interact with a different set of molecular targets. This makes it a promising candidate for the development of new therapeutic agents with potentially novel mechanisms of action .

Properties

CAS No.

917763-79-2

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylamino)-N-(cyclopropylmethyl)benzamide

InChI

InChI=1S/C18H18N4O/c23-17(19-11-12-5-6-12)13-7-9-14(10-8-13)20-18-21-15-3-1-2-4-16(15)22-18/h1-4,7-10,12H,5-6,11H2,(H,19,23)(H2,20,21,22)

InChI Key

CHAOSFHPUBIOCH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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